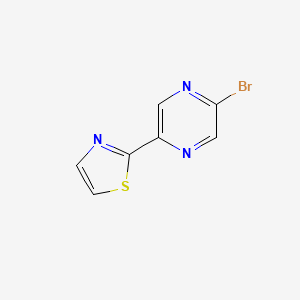

2-(5-Bromopyrazin-2-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrN3S |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

2-(5-bromopyrazin-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C7H4BrN3S/c8-6-4-10-5(3-11-6)7-9-1-2-12-7/h1-4H |

InChI Key |

HDAPIOFNBCWMMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=CN=C(C=N2)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functional Group Transformations

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom on the pyrazine (B50134) ring serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules derived from the 2-(5-Bromopyrazin-2-yl)thiazole core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly effective for the arylation and heteroarylation of this compound. The general applicability of this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties. researchgate.net

The reaction conditions for Suzuki-Miyaura couplings can be tailored to accommodate various substrates, including those with sensitive functional groups. nih.gov Microwave irradiation has been shown to accelerate these reactions, leading to shorter reaction times and often improved yields. rhhz.net For instance, the coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with various boronic acids under microwave conditions using (A-taphos)2PdCl2 as a catalyst and CsF as a base in a DME-H2O solvent system has been reported to be efficient. rhhz.net While this specific example is for a related imidazopyrazine system, the principles are broadly applicable to other nitrogen-containing heterocycles like this compound.

It is noteworthy that the choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. For example, in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the use of Pd(PPh3)4 as a catalyst with potassium phosphate (B84403) as the base in 1,4-dioxane (B91453) was effective. mdpi.com The yields of these reactions can be influenced by the electronic properties of the substituents on the boronic acid, with electron-donating groups generally providing better yields. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Related Heterocyclic Systems

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (A-taphos)2PdCl2 | CsF | DME-H2O (4:1) | 100 (Microwave) | 0.3-0.5 | Good to Excellent | rhhz.net |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Not specified | Not specified | 37-72 | mdpi.com |

| P1 (XPhos precatalyst) | K3PO4 | Dioxane/H2O | 60-100 | 5-24 | Good to Excellent | nih.gov |

This table presents generalized conditions from related systems and should be considered as a starting point for optimization.

The Stille coupling reaction provides an alternative method for C-C bond formation by coupling the bromo-substituted pyrazine with an organostannane reagent, catalyzed by palladium. This reaction is known for its tolerance to a wide variety of functional groups and the mild reaction conditions often employed.

While specific examples for this compound are not extensively documented in the provided search results, the regioselective Stille cross-coupling of 2,4-dibromothiazole (B130268) demonstrates the principle. lookchem.com In this case, the reaction occurs preferentially at the more electron-deficient 2-position, highlighting the influence of the heterocyclic ring's electronics on reactivity. lookchem.com This suggests that the bromine at the 5-position of the pyrazine in this compound would be a reactive site for Stille coupling.

The Negishi coupling, which utilizes organozinc reagents, is another valuable tool for the functionalization of this compound. A general method for the Negishi cross-coupling of various alkyl halides and tosylates has been developed using a palladium catalyst system, which is compatible with a range of functional groups, including heterocycles. nih.gov This methodology could be applied to couple alkyl, alkenyl, or aryl groups to the pyrazine ring of the title compound.

Protocols for the regioselective Negishi coupling of 2,4-dibromothiazole have been established, further supporting the feasibility of applying this reaction to the brominated pyrazine core. lookchem.com

Direct C-H Functionalization Strategies on the Heterocyclic Rings

While cross-coupling reactions at the bromine center are a primary strategy, direct C-H functionalization offers a more atom-economical approach to modifying the heterocyclic rings. This method avoids the pre-functionalization step of introducing a halogen. The possibility of C-H activation on pyrazoles has been demonstrated, suggesting that similar strategies could be developed for the pyrazine and thiazole (B1198619) rings of this compound. researchgate.net

Electrophilic and Nucleophilic Substitutions on Pyrazine and Thiazole Ring Systems

The electron-deficient nature of the pyrazine ring generally makes it susceptible to nucleophilic aromatic substitution, while the thiazole ring can undergo both electrophilic and nucleophilic attack depending on the reaction conditions and the position on the ring. The development of a synthesis strategy for the bromination of a thiazole core highlights the potential for electrophilic substitution on the thiazole moiety. researchgate.netbeilstein-archives.org However, specific studies detailing electrophilic and nucleophilic substitution reactions directly on this compound are not prevalent in the provided search results.

Reductive Transformations and Hydrogenation Reactions

Reductive transformations of the pyrazine or thiazole rings, or the reduction of the bromo-substituent, can lead to novel derivatives. A common side reaction observed in some palladium-catalyzed cross-coupling reactions is dehalogenation, which is essentially a reductive removal of the bromine atom. researchgate.net This indicates that under specific catalytic conditions, the C-Br bond can be reduced. Purposeful hydrogenation reactions could potentially saturate one or both of the heterocyclic rings, leading to scaffolds with different three-dimensional structures and properties. However, specific literature detailing controlled hydrogenation of this compound was not found in the initial searches.

Exploitation of the Bromine Moiety for Further Chemical Transformations

The bromine atom at the 5-position of the pyrazine ring in This compound (Compound 1) represents a key functional handle for a variety of advanced chemical transformations. This section explores the exploitation of this bromo moiety, primarily through palladium-catalyzed cross-coupling reactions, to introduce diverse structural motifs and construct more complex molecules. While direct experimental data on Compound 1 is limited in widely available literature, its reactivity can be confidently inferred from extensive studies on structurally analogous bromo-substituted pyrazines and other heteroaromatic systems. These reactions are fundamental in medicinal chemistry and materials science for the generation of novel compounds with tailored properties.

The primary transformations involving the bromine atom are carbon-carbon and carbon-nitrogen bond-forming reactions. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are indispensable tools in modern organic synthesis. The electron-deficient nature of the pyrazine ring is expected to facilitate the oxidative addition of palladium(0) to the C-Br bond, which is the initial and often rate-determining step in these catalytic cycles.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of This compound , this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrazine ring.

A typical reaction would involve the coupling of Compound 1 with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored based on the specific coupling partners. For instance, the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, a structurally related compound, has been successfully achieved using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium phosphate as the base in 1,4-dioxane. researchgate.net

General Reaction Scheme for Suzuki-Miyaura Coupling:

The products of these reactions, 2-(5-arylpyrazin-2-yl)thiazole derivatives, are of significant interest in the development of new pharmaceuticals and functional materials.

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-(5-Phenylpyrazin-2-yl)thiazole |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | 2-(5-(4-Methoxyphenyl)pyrazin-2-yl)thiazole |

| This compound | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 2-(5-(Thiophen-2-yl)pyrazin-2-yl)thiazole |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, enables the introduction of alkynyl moieties onto the pyrazine ring of Compound 1.

The synthesis of 2-(5-alkynylpyrazin-2-yl)thiazole derivatives via Sonogashira coupling provides access to compounds with a linear, rigid alkyne linker, which can be valuable for constructing extended π-conjugated systems or for further functionalization. The reaction conditions generally involve a palladium source like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N), which often also serves as the solvent.

General Reaction Scheme for Sonogashira Coupling:

| Reactant 1 | Reactant 2 (Terminal Alkyne) | Catalyst/Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-(5-(Phenylethynyl)pyrazin-2-yl)thiazole |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 2-(5-((Trimethylsilyl)ethynyl)pyrazin-2-yl)thiazole |

| This compound | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 3-(5-(Thiazol-2-yl)pyrazin-2-yl)prop-2-yn-1-ol |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in many biologically active compounds. For This compound , this transformation would yield 2-(5-aminopyrazin-2-yl)thiazole derivatives.

The success of the Buchwald-Hartwig amination often relies on the use of specialized phosphine (B1218219) ligands that facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also required.

General Reaction Scheme for Buchwald-Hartwig Amination:

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(5-(Thiazol-2-yl)pyrazin-2-yl)morpholine |

| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-Phenyl-5-(thiazol-2-yl)pyrazin-2-amine |

| This compound | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | tert-Butanol | N-Benzyl-5-(thiazol-2-yl)pyrazin-2-amine |

Advanced Spectroscopic and Structural Elucidation of 2 5 Bromopyrazin 2 Yl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(5-Bromopyrazin-2-yl)thiazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound derivatives.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For a typical this compound structure, distinct signals are expected for the protons on the pyrazine (B50134) and thiazole (B1198619) rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent. For instance, in related thiazole derivatives, protons on the thiazole ring can appear at specific chemical shifts, and their coupling patterns can reveal their relative positions. ekb.eg

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. The carbon atoms in the pyrazine and thiazole rings will have characteristic chemical shifts. For example, in some thiazole derivatives, the carbon atoms of the thiazole core and any attached aromatic rings can sometimes have overlapping signals. nih.gov

A representative table of expected ¹H and ¹³C NMR chemical shifts for a hypothetical this compound derivative is presented below. Actual values can vary based on the specific derivative and solvent used.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazine-H | ~8.5 - 9.0 | ~140 - 155 |

| Thiazole-H | ~7.5 - 8.5 | ~115 - 150 |

This table is illustrative. Actual chemical shifts depend on the specific molecular structure and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound derivatives and establishing detailed connectivity and spatial relationships. sci-hub.se

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for tracing the proton networks within the pyrazine and thiazole rings. For example, a cross-peak between two proton signals in a COSY spectrum indicates that these protons are neighbors in the molecular structure. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms. This is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as linking substituents to the heterocyclic rings. In aromatic or conjugated systems, the three-bond (³J) coupling is often stronger than the two-bond (²J) coupling, which can aid in assignments. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is critical for determining the stereochemistry and conformation of the molecule.

The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular structure of this compound derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They provide a "vibrational fingerprint" that is unique to the compound and are excellent for identifying specific functional groups present in this compound derivatives. mdpi.com

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Characteristic absorption bands in the IR spectrum can be assigned to specific functional groups. For instance, the C=N and C=C stretching vibrations within the pyrazine and thiazole rings will appear in specific regions of the spectrum. In related thiazole derivatives, C=O and C=N stretching vibrations have been observed at specific wavenumbers. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting spectrum provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy.

A table of characteristic IR absorption frequencies for functional groups relevant to this compound derivatives is provided below.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=N Stretch (in aromatic rings) | 1650 - 1550 |

| C=C Stretch (in aromatic rings) | 1600 - 1450 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-Br Stretch | 600 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with high accuracy. This allows for the determination of the elemental composition of the parent ion. Furthermore, by analyzing the fragmentation pattern, valuable structural information can be obtained. rsc.org

When a this compound derivative is analyzed by mass spectrometry, it is first ionized to form a molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity. docbrown.infodocbrown.info

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often predictable and provides a roadmap of the molecule's structure. Common fragmentation pathways for such heterocyclic compounds may include cleavage of the bonds within and between the thiazole and pyrazine rings. researchgate.net The fragmentation of related brominated compounds often involves the loss of the bromine atom or cleavage adjacent to the halogen. youtube.com The study of fragmentation patterns in similar nitro-substituted furyl thiazoles has also revealed characteristic cleavage modes. nih.gov

A hypothetical fragmentation pattern for this compound could involve the following steps:

Ionization to form the molecular ion [M]⁺.

Loss of a bromine radical (•Br) to form a fragment ion.

Cleavage of the bond between the pyrazine and thiazole rings.

Ring opening and subsequent fragmentation of the individual heterocyclic rings.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of the molecule's solid-state structure.

Advanced Spectroscopic Techniques for Electronic and Vibrational Characterization

Beyond the core techniques, other advanced spectroscopic methods can provide deeper insights into the electronic and vibrational properties of this compound derivatives.

UV-Visible Spectroscopy: This technique probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The position and intensity of absorption bands are related to the nature and extent of the conjugated π-electron system in the molecule. The pyrazine and thiazole rings, being aromatic, will give rise to characteristic UV-Vis absorption spectra.

Fluorescence Spectroscopy: For derivatives that are fluorescent, this technique provides information about the electronic structure of the excited state and the relaxation processes that occur after light absorption. This is particularly relevant for applications in materials science and as fluorescent probes.

Advanced Vibrational Techniques: Techniques like time-resolved infrared spectroscopy can be used to study the dynamics of molecular vibrations, providing insights into processes such as energy transfer and chemical reactions on very fast timescales.

These advanced methods, in conjunction with the foundational techniques discussed above, enable a comprehensive understanding of the structure and properties of this compound and its derivatives.

Theoretical and Computational Chemistry Studies of 2 5 Bromopyrazin 2 Yl Thiazole Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds. For pyrazine-thiazole analogues, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in elucidating their fundamental characteristics. researchgate.netplos.org

Geometric Optimization and Conformational Analysis

Geometric optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule. For pyrazine-thiazole derivatives, DFT calculations have revealed non-planar configurations. researchgate.net The analysis of bond lengths and angles through methods like B3LYP/6-311+G(d,p) helps to understand the influence of the geometric structure on the electronic properties of these compounds. plos.org Conformational analysis identifies the different spatial arrangements of a molecule and their relative energies, which is crucial for understanding its flexibility and interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

For pyrazine-thiazole analogues, FMO analysis shows that the spatial distribution of these orbitals is spread across the molecular framework. researchgate.netnih.gov For instance, in some thiazole (B1198619) derivatives, the HOMO is delocalized over the entire molecule, while the LUMO might be concentrated on specific rings or atoms. nih.gov This distribution is crucial for predicting how the molecule will interact with other species. Studies on related pyrazolyl-thiazole derivatives have shown that the introduction of electron-withdrawing groups can lead to smaller energy gaps, suggesting enhanced reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiazole Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 2 | -6.260 | -0.552 | 5.707 |

| Compound 4 | -5.523 | -0.016 | 5.507 |

Data sourced from a study on thiazole and pyridine (B92270) derivatives. nih.gov

Electrostatic Potential Surface (MEP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net For pyrazine-thiazole derivatives, MEP analysis can identify the most likely sites for interaction with biological targets.

Reactivity Indices and Fukui Function Analysis

Global reactivity descriptors derived from DFT, such as chemical hardness, chemical potential, and electrophilicity index, provide quantitative measures of a molecule's reactivity. Chemical hardness, for example, indicates the resistance of a molecule to deformation of its electron cloud. nih.gov

The Fukui function is a more localized reactivity descriptor, identifying which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This analysis is based on the change in electron density as the number of electrons in the system changes. For heterocyclic systems like thiazoles, Fukui function analysis can pinpoint the specific atomic sites that are most reactive, providing a more detailed picture of their chemical behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational landscape of a molecule, its flexibility, and its behavior in a solvent environment. For pyrazole-thiazole derivatives, MD simulations have been used to validate the stability of their complexes with biological targets, showing stable root-mean-square deviation (RMSD) values. researchgate.net This information is critical for understanding how these molecules behave in a physiological environment and for designing molecules with improved pharmacological properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. researchgate.net The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation and confirmation. nih.govnih.gov While DFT calculations can provide reasonably accurate predictions, machine learning models, including Graph Neural Networks (GNNs), are emerging as highly accurate methods for predicting NMR chemical shifts. nih.govresearchgate.net These predictive tools can significantly aid in the characterization of newly synthesized 2-(5-Bromopyrazin-2-yl)thiazole analogues. The calculated vibrational frequencies from DFT can be compared with experimental IR spectra to confirm the structure of the synthesized compounds. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis for Crystal Packing and Supramolecular Assemblies)

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions and their relative strengths.

For analogues of this compound, such as other pyrazine (B50134) and thiazole derivatives, Hirshfeld surface analysis reveals the key interactions that govern their supramolecular assembly. The analysis involves mapping properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.

Studies on related heterocyclic systems provide insight into the types of interactions that are likely to dominate the crystal packing of this compound analogues. For instance, in the crystal structures of some pyrazine derivatives, no contact distances shorter than the sum of the van der Waals radii are observed, suggesting that the packing is primarily governed by weaker van der Waals forces. acs.org In contrast, other related structures, such as pyrrolo-thiazine complexes, show distinct red areas on the Hirshfeld surface, indicative of C—H···O hydrogen bonds that play a crucial role in stabilizing the crystal structure. researchgate.net

Table 1: Representative Intermolecular Contact Contributions in Related Heterocyclic Compounds from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) in a Pyrrolo-thiazine Complex researchgate.net | Contribution (%) in a Tetrakis-substituted Pyrazine acs.org |

| H···H | 67.2 | 87.9 |

| O···H/H···O | 18.9 | N/A |

| C···H/H···C | 8.9 | N/A |

| S···H/H···S | 4.1 | N/A |

| S···O | 0.8 | N/A |

Data is illustrative of the types of interactions observed in analogous systems.

These analyses demonstrate that the supramolecular architecture of crystals containing pyrazine and thiazole rings is dictated by a combination of weak interactions, including hydrogen bonds (when suitable donors and acceptors are present) and van der Waals forces. For this compound, one would anticipate significant contributions from Br···N, Br···S, N···H, and π–π stacking interactions, in addition to H···H contacts, which would be quantifiable through Hirshfeld surface analysis of its crystal structure.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving heterocyclic compounds. DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. acs.org This information provides a detailed understanding of the reaction pathway, selectivity, and the factors that control the reaction rate.

For analogues of this compound, computational studies can shed light on various synthetic transformations. The bromo-substituent on the pyrazine ring makes it a prime candidate for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form new carbon-carbon bonds. mdpi.comnih.gov Computational studies on the Suzuki-Miyaura reaction of related brominated heterocycles have been used to optimize reaction conditions and understand the role of catalysts and bases. mdpi.com DFT calculations can model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to predict the feasibility and outcome of the reaction. nih.gov

Another important class of reactions for such compounds is Nucleophilic Aromatic Substitution (SNAr). DFT calculations have been employed to study SNAr reactions on halogenated nitrogen-containing heterocycles. acs.orgnih.gov These studies can determine whether a reaction proceeds through a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism. nih.gov By calculating the activation energies for different possible pathways, chemists can predict regioselectivity, for instance, whether a nucleophile will attack at a specific carbon atom. acs.org For example, in a study on 5-bromo-1,2,3-triazine, DFT calculations were used to explain the observed C5-selectivity of the SNAr reaction with phenols. acs.org

Table 2: Examples of DFT Applications in Studying Reaction Mechanisms of Related Heterocycles

| Reaction Type | System Studied | Computational Method | Key Findings | Reference |

| Condensation | Thiazole-based hydrazone synthesis | DFT (B3PW91/6-311G(d,p)) | Elucidation of electronic and structural properties of synthesized compounds. | acs.orgresearchgate.net |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | DFT | Analysis of reactivity descriptors and electronic properties of arylated products. | mdpi.com |

| Nucleophilic Aromatic Substitution | 5-bromo-1,2,3-triazine with phenols | DFT (Gaussian 16) | Determined the reaction proceeds via a C5-selective, concerted SNAr process. | acs.org |

| Nucleophilic Aromatic Substitution | Indoles with aryl fluorides | DFT (B3LYP-D3(BJ)) | Predicted a borderline mechanism subject to general base catalysis. | nih.gov |

Furthermore, computational studies can be used to understand the intrinsic reactivity and electronic structure of the molecules themselves. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, a lower HOMO-LUMO energy gap is often correlated with higher chemical reactivity. researchgate.netacs.org Such analyses are invaluable for designing new synthetic routes and predicting the chemical behavior of novel heterocyclic compounds like this compound.

Applications in Advanced Materials and Supramolecular Chemistry

Organic Electronic Materials

The development of novel organic electronic materials is a rapidly advancing field, with a continuous search for new molecular scaffolds that offer tunable electronic properties, good processability, and high performance in devices. The combination of pyrazine (B50134) and thiazole (B1198619) rings in a single molecule, such as in 2-(5-bromopyrazin-2-yl)thiazole, presents an intriguing platform for the design of such materials.

Design and Synthesis of Chromophores and Fluorophores

The pyrazinyl-thiazole core can serve as the basis for the design of new chromophores and fluorophores. The electron-withdrawing nature of the pyrazine ring combined with the electron-donating potential of a substituted thiazole can create a push-pull electronic structure, which is a common design strategy for organic dyes and fluorescent materials nih.gov. The bromine atom on the pyrazine ring of this compound can be readily replaced or coupled with other aromatic or heteroaromatic units through cross-coupling reactions, allowing for the extension of the π-conjugated system and fine-tuning of the photophysical properties nih.gov.

For instance, the synthesis of star-shaped fluorophores with a donor-acceptor architecture has been reported, where phenanthroimidazole groups act as the core and triphenylamine (B166846) units as the arms nih.gov. While not directly involving this compound, this design principle is applicable. By coupling electron-donating moieties to the bromo-position of this compound, it is conceivable to create novel fluorophores with tailored emission characteristics. The electronic spectra of such compounds would be expected to show π-π* transitions in the UV-visible region, with the potential for fluorescence in the visible spectrum nih.gov.

Integration into Semiconducting Polymers and Oligomers

The incorporation of electron-deficient units like pyrazine and thiazole into conjugated polymers is a well-established strategy to create n-type or ambipolar semiconducting materials rsc.org. The pyrazinyl-thiazole moiety can be considered a strong electron-accepting building block. When copolymerized with electron-rich units, such as thiophene (B33073) or fluorene, it can lead to donor-acceptor polymers with low bandgaps, a desirable feature for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

While no polymers directly incorporating this compound have been reported, studies on related systems provide valuable insights. For example, thiazolo[5,4-d]thiazole, a fused thiazole system, is a known electron-deficient building block for high-performance semiconducting polymers rsc.org. Similarly, pyrazine-containing polymers have been explored for their n-type semiconducting properties. The synthesis of such polymers typically involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, where the bromine atom of this compound would serve as a reactive handle.

Investigation of Charge Transport and Photophysical Properties

The charge transport characteristics of materials based on this compound would be highly dependent on their solid-state packing and electronic structure. The introduction of the electron-withdrawing pyrazinyl-thiazole unit is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, facilitating electron injection and transport, which is crucial for n-type semiconductors researchgate.net.

The photophysical properties of such materials would be influenced by the extent of π-conjugation and the presence of intramolecular charge transfer (ICT) character. In donor-acceptor systems, excitation can lead to a transfer of electron density from the donor to the acceptor unit, often resulting in a large Stokes shift and solvent-dependent emission. The fluorescence quantum yields and lifetimes would be key parameters in evaluating their potential for use in organic light-emitting diodes (OLEDs). While specific data for this compound-based materials is not available, studies on related pyrazole (B372694) derivatives have shown that their electronic spectra exhibit characteristic π-π* transitions, and their chromophoric properties can be tuned by substitution nih.gov.

Ligand Design for Coordination Chemistry and Metal Complexes (excluding biological/catalytic roles)

The nitrogen atoms in both the pyrazine and thiazole rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The bidentate N,N-chelation motif is a common feature in the design of stable metal complexes. The electronic properties of the resulting complexes can be tuned by the choice of the metal ion and the other ligands in the coordination sphere.

Synthesis and Characterization of Metal Complexes with Pyrazine-Thiazole Ligands

The synthesis of metal complexes with ligands containing both pyrazine and thiazole moieties has been explored, although not specifically with this compound. Typically, these complexes are prepared by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction.

For example, complexes of zinc(II) and cadmium(II) with pyridine-thiazole derivatives have been synthesized and structurally characterized researchgate.netresearchgate.net. In these complexes, the ligand coordinates to the metal center in a bidentate fashion through the nitrogen atoms of the pyridine (B92270) and thiazole rings researchgate.net. Depending on the metal-to-ligand ratio and the counter-ion, both mononuclear and polymeric structures can be obtained researchgate.net.

| Complex | Metal Ion | Ligand | Coordination Geometry | Reference |

| [Zn(L)Cl2] | Zn(II) | Pyridine-Thiazole Derivative | Monomeric, Bidentate | researchgate.net |

| {[Cd(L)(NO3)2H2O)]DMF}n | Cd(II) | Pyridine-Thiazole Derivative | Polymeric, Bridging | researchgate.net |

| [Ni(L1)2(NO3)2] | Ni(II) | (E)-4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Mononuclear | bohrium.com |

| [Cd(L1)(NO3)2] | Cd(II) | (E)-4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Mononuclear | bohrium.com |

This table presents data for related pyridine-thiazole and pyrazine-thiazole metal complexes as specific data for this compound complexes is not available.

Spectroscopic and Structural Analysis of Coordination Compounds

The coordination of a pyrazinyl-thiazole ligand to a metal ion can be monitored by spectroscopic techniques. In the IR spectrum, a shift in the stretching frequencies of the C=N and C=C bonds of the pyrazine and thiazole rings upon coordination is typically observed. The UV-Vis spectra of the complexes can provide information about the d-d transitions of the metal ion and the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [PtCl2(PyTz)]·C2H6O | Monoclinic | P21/n | Square planar Pt(II) center | nih.gov |

| Dinuclear Ni(II) Complex | Triclinic | P-1 | Distorted octahedral Ni(II) with bridging Cl | nih.gov |

| [Zn(L2)2(PF6)2]·DMF·12H2O | Monoclinic | C2/c | 3D metal-organic framework | bohrium.com |

This table presents crystallographic data for related thiazole-containing metal complexes as specific data for this compound complexes is not available. PyTz = 2-(2-pyridyl)iminotetrahydro-1,3-thiazine, L2 = (E)-4-(pyridin-3-yl)-2-(2-(pyridin-3- ylmethylene)hydrazinyl)thiazole.

Luminescent Properties of Metal-Organic Frameworks and Coordination Polymers

There is no available information on the use of this compound as a ligand for the construction of luminescent metal-organic frameworks (MOFs) or coordination polymers. Research in this area often focuses on ligands with specific photophysical properties that can be imparted to the resulting framework, but no such studies involving this compound have been published.

Development of Chemical Sensors and Probes (non-biological detection)

No data exists on the development or application of this compound in the creation of chemical sensors or probes for non-biological detection. The design of such sensors relies on the specific interactions of a molecule with an analyte of interest, leading to a measurable signal. There is no indication in the current body of scientific literature that this compound has been investigated for these properties.

Supramolecular Assembly and Self-Assembled Structures

Information regarding the role of this compound in supramolecular assembly and the formation of self-assembled structures is not present in published research. The study of supramolecular chemistry involves the design of molecules that can spontaneously form larger, ordered structures through non-covalent interactions. The potential for this compound to participate in such assemblies has not been explored.

Future Research Directions and Emerging Avenues

Innovations in Green and Sustainable Synthetic Methodologies for Brominated Heterocycles

The synthesis of brominated heterocycles, including pyrazine (B50134) and thiazole (B1198619) derivatives, is traditionally reliant on methods that can be resource-intensive and generate hazardous waste. The global shift towards sustainable chemistry is driving significant innovation in the development of environmentally benign synthetic protocols. bohrium.comfrontiersin.org Future research will likely focus on adopting these green strategies for the synthesis of 2-(5-Bromopyrazin-2-yl)thiazole and related structures.

Key areas of innovation include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These non-traditional activation methods can dramatically accelerate reaction rates, reduce reaction times, and often lead to higher yields with fewer byproducts. nih.govresearchgate.net The application of microwave irradiation or ultrasonic energy in the synthesis of N-heterocyclic compounds has proven effective and offers a greener alternative to conventional heating. nih.govresearchgate.net

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or fluorinated solvents is a major focus. frontiersin.org Water, in particular, is an ideal solvent for certain reactions, such as copper-catalyzed cycloadditions, enhancing safety and reducing environmental impact. frontiersin.org

Catalyst-Free and Heterogeneous Catalysis: The development of catalyst-free reaction conditions, often activated by high pressure or light, represents a significant step towards atom economy and waste reduction. frontiersin.org Furthermore, the use of heterogeneous catalysts, such as nanocatalysts or silica-supported catalysts, simplifies product purification, allows for catalyst recycling, and minimizes contamination of the final product. nih.govmdpi.com Metal nanocatalysts, for instance, offer a large surface area for catalytic activity, promoting efficient chemical transformations under milder conditions. mdpi.com

| Green Synthetic Strategy | Potential Advantages for Heterocycle Synthesis | Relevant Research Focus |

| Microwave/Ultrasound | Accelerated reaction rates, reduced energy consumption, higher yields. nih.govresearchgate.net | Application to key cyclization and condensation steps. nih.govresearchgate.net |

| Green Solvents (e.g., Water) | Reduced toxicity and environmental impact, potential for enhanced selectivity. frontiersin.org | Exploring water-based cycloaddition and multicomponent reactions. frontiersin.org |

| Heterogeneous Nanocatalysts | Easy separation and reusability, high catalytic activity, reduced waste. mdpi.com | Development of magnetic core-shell or metal-organic framework (MOF) based catalysts. mdpi.com |

| Catalyst-Free Reactions | Ultimate atom economy, avoidance of metal contamination, simplified workup. frontiersin.org | High-pressure or photo-activated cyclization and condensation reactions. frontiersin.org |

Table 1: Emerging Green Synthetic Strategies and their potential application.

Exploration of Novel Chemical Transformations and Derivatizations

The this compound scaffold is ripe for chemical exploration. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the nitrogen atoms in both heterocyclic rings provide sites for further functionalization. Future research will undoubtedly focus on leveraging this reactivity to create libraries of novel derivatives with tailored properties.

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, alkyl, and alkynyl groups, enabling the systematic tuning of the molecule's electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the bromopyrazine ring can facilitate SNAr reactions, allowing the displacement of the bromide with various nucleophiles like amines, alkoxides, and thiolates. This provides a direct route to a wide range of functionalized pyrazine derivatives.

Direct C-H Functionalization: Emerging methods in C-H activation could allow for the direct modification of the thiazole or pyrazine rings at other positions, bypassing the need for pre-functionalized starting materials and offering more atom-economical synthetic routes.

Synthesis of Fused Systems: The existing rings can serve as a foundation for constructing more complex, fused heterocyclic systems, such as imidazo[2,1-b]thiazoles. nih.govresearchgate.net These transformations often lead to compounds with significantly different biological activities and material properties. nih.govresearchgate.net For example, reacting a thiazole derivative with α-halocarbonyl compounds is a common strategy to build such fused structures. nih.gov

The synthesis of various thiazole derivatives, including those linked to other heterocycles like pyrazole (B372694) or imidazole, has been extensively reported, demonstrating the feasibility of creating complex hybrid molecules. nih.govnih.govnih.gov These studies provide a blueprint for the derivatization of this compound to generate novel chemical entities. nih.govnih.govnih.gov

Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms is critical for optimizing synthetic protocols and discovering novel reactivity. Traditional analytical methods often examine reactions only at the beginning and end points. Advanced in-situ characterization techniques, however, allow for the real-time monitoring of reactions as they occur. mdpi.com

The application of these techniques to the synthesis and transformation of this compound would provide unprecedented insight into:

Reaction Kinetics and Intermediates: Techniques like in-situ Attenuated Total Reflectance (ATR) FTIR and Raman spectroscopy can track the concentration of reactants, products, and transient intermediates throughout a reaction. rsc.orgyoutube.com This allows for the precise determination of reaction rates and the identification of short-lived species that are crucial to the reaction mechanism. rsc.orgyoutube.com

Catalyst Structure and Behavior: For catalyzed reactions, operando spectroscopy—the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions—is a powerful tool. numberanalytics.com Techniques such as in-situ X-ray Photoelectron Spectroscopy (APXPS) and X-ray Absorption Spectroscopy (XAS) can reveal the oxidation state, coordination environment, and structural evolution of a catalyst during the reaction, helping to identify the true active site. mdpi.comnumberanalytics.comacs.org

Spatiotemporal Dynamics: The integration of spectroscopic techniques with microfluidic reactors enables spatiotemporal resolution, allowing researchers to observe how concentrations change in both space and time within the reactor. rsc.org This is particularly valuable for understanding mass transport effects and reaction dynamics in continuous flow systems. rsc.org

| In-Situ Technique | Information Gained | Application in Heterocycle Synthesis |

| FTIR/Raman Spectroscopy | Real-time concentration of species, identification of functional groups and intermediates. youtube.comresearchgate.net | Monitoring cyclization, condensation, and functional group transformations. youtube.comresearchgate.net |

| Operando Spectroscopy (XPS, XAS) | Catalyst oxidation state, active site structure, deactivation mechanisms. mdpi.comnumberanalytics.com | Understanding the role of metal catalysts in cross-coupling reactions. mdpi.comnumberanalytics.com |

| In-Situ NMR Spectroscopy | Detailed structural information on soluble species, reaction kinetics. | Elucidating complex reaction pathways and identifying isomeric products. |

| Microfluidic Reactors with ATR | Spatiotemporal reaction profiles, diffusion coefficients, reaction rates. rsc.org | High-throughput reaction optimization and mechanistic studies. rsc.org |

Table 2: Advanced In-Situ Characterization Techniques for Reaction Monitoring.

Computational Design and Predictive Modeling for Novel Materials with Tailored Properties

The "trial-and-error" approach to materials discovery is increasingly being replaced by a "materials-by-design" paradigm, driven by advances in computational chemistry and materials science. nih.govresearchgate.net Computational modeling allows for the in silico design and screening of novel molecules and materials, significantly reducing the time and resources required for experimental work. mdpi.com

For this compound and its derivatives, computational methods can be employed to:

Predict Material Properties: Quantum mechanical methods like Density Functional Theory (DFT) can predict a wide range of properties, including electronic band structure, optical absorption spectra, and charge transport characteristics. mdpi.com This is crucial for designing materials for applications in electronics, such as organic semiconductors or photovoltaics.

Simulate Molecular Interactions: Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how these molecules might interact with biological targets or self-assemble into larger structures. nih.govnih.gov This is particularly relevant for drug discovery and the design of self-assembling nanomaterials. nih.govnih.gov

High-Throughput Virtual Screening: By computationally generating large virtual libraries of derivatives and predicting their properties, researchers can identify the most promising candidates for experimental synthesis. nih.gov Machine learning algorithms can be trained on existing experimental and computational data to accelerate this screening process, identifying complex structure-property relationships. researchgate.netnih.gov

| Computational Method | Purpose | Application for Thiazole Derivatives |

| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. mdpi.com | Designing materials with specific electronic or optical properties. mdpi.com |

| Molecular Docking | Predict binding modes and affinities to a target protein or receptor. nih.govnih.gov | Screening for potential biological activity and guiding drug design. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulate the time-evolution of molecular systems and predict conformational changes. nih.gov | Understanding protein-ligand stability and material self-assembly. nih.gov |

| Machine Learning / QSAR | Develop predictive models for properties based on molecular structure. researchgate.net | High-throughput screening of virtual libraries for desired properties. researchgate.net |

Table 3: Computational and Predictive Modeling Techniques.

Integration into Multifunctional Material Systems and Nanostructures

The unique properties of the this compound core make it an attractive building block for advanced functional materials. Future research will explore the incorporation of this and related molecules into larger, more complex systems to create materials with novel or enhanced functionalities.

Conductive Polymers and Organic Semiconductors: The π-conjugated nature of the heterocyclic system suggests potential for use in organic electronics. Polymerization, either through cross-coupling reactions of the bromo-derivative or through electropolymerization, could lead to conductive or semiconductive polymers for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or sensors.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine and thiazole rings are excellent coordination sites for metal ions. By designing appropriate linkers based on this scaffold, it is possible to synthesize novel MOFs. chemscene.com These materials could have applications in gas storage, catalysis, and chemical sensing, with the bromopyrazine-thiazole unit imparting specific electronic or catalytic functions to the framework.

Functional Nanoparticles and Surfaces: The molecule can be tethered to the surface of nanoparticles (e.g., gold, silica) or self-assembled monolayers to create functionalized surfaces. acs.org This could be used to develop targeted drug delivery systems, new types of sensors, or catalytic nanostructures where the heterocyclic unit acts as the active component. mdpi.comacs.org The ability of N-heterocyclic carbenes (NHCs), which can be related to thiazole structures, to bind strongly to metal surfaces highlights a promising avenue for creating stable molecule-electrode junctions for molecular electronics. acs.org

The combination of a halogenated pyrazine and a thiazole provides a rich platform for chemical innovation. The convergence of green chemistry, advanced analytical techniques, computational modeling, and materials science will undoubtedly unlock the full potential of this compound as a building block for the next generation of functional materials and molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.